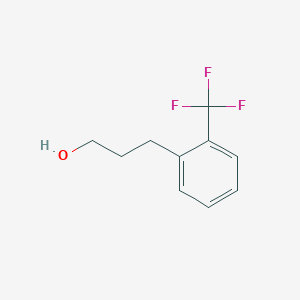

3-(2-(Trifluoromethyl)phenyl)propan-1-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-[2-(trifluoromethyl)phenyl]propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F3O/c11-10(12,13)9-6-2-1-4-8(9)5-3-7-14/h1-2,4,6,14H,3,5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNJCAHDWFQQMFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CCCO)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50625348 | |

| Record name | 3-[2-(Trifluoromethyl)phenyl]propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50625348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

191155-81-4 | |

| Record name | 2-(Trifluoromethyl)benzenepropanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=191155-81-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[2-(Trifluoromethyl)phenyl]propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50625348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 2 Trifluoromethyl Phenyl Propan 1 Ol

Strategic Approaches to the Synthesis of 3-(2-(Trifluoromethyl)phenyl)propan-1-ol

The construction of this compound can be achieved through several strategic pathways, primarily involving the formation of the C-C bond linking the propanol (B110389) side-chain to the trifluoromethyl-substituted phenyl ring and the subsequent or concurrent establishment of the primary alcohol functionality.

Reduction Pathways from Carbonyl Precursors

A common and straightforward approach to synthesizing 1-propanol derivatives involves the reduction of corresponding carbonyl compounds. This strategy is advantageous due to the wide availability of reducing agents and the generally high yields achieved. The primary precursors for this compound via this pathway are the corresponding aldehyde, carboxylic acid, or ester.

The reduction of aldehydes and ketones to alcohols is a fundamental transformation in organic synthesis. libretexts.org Powerful reducing agents like lithium aluminum hydride (LiAlH₄) or milder reagents such as sodium borohydride (NaBH₄) are typically employed. LiAlH₄ is strong enough to reduce not only aldehydes and ketones but also carboxylic acids and esters to primary alcohols. libretexts.org In contrast, NaBH₄ is generally selective for aldehydes and ketones. libretexts.org

For the synthesis of this compound, the reduction of precursors like 3-(2-(trifluoromethyl)phenyl)propanal or ethyl 3-(2-(trifluoromethyl)phenyl)propanoate would be effective. The general mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the reducing agent to the electrophilic carbonyl carbon. libretexts.org The resulting alkoxide intermediate is then protonated during workup to yield the final alcohol.

Table 1: Reduction of Carbonyl Precursors

| Precursor | Reducing Agent | Product | Key Features |

|---|---|---|---|

| 3-(2-(Trifluoromethyl)phenyl)propanal | NaBH₄ or LiAlH₄ | This compound | High yield, mild conditions possible with NaBH₄. |

| 3-(2-(Trifluoromethyl)phenyl)propanoic acid | LiAlH₄ | This compound | Requires a strong reducing agent; aldehyde is an intermediate. libretexts.org |

| Ethyl 3-(2-(Trifluoromethyl)phenyl)propanoate | LiAlH₄ | This compound | Effective for ester reduction, typically performed in ethereal solvents. libretexts.orgnih.gov |

Direct Synthesis and Multi-Step Convergent Strategies

Direct synthesis methods aim to construct the target molecule in a single key step from readily available starting materials. One such method involves the use of organometallic reagents. For instance, a Grignard reagent prepared from 2-(trifluoromethyl)benzyl bromide could react with an epoxide, such as ethylene oxide, to form the desired alcohol directly. This reaction opens the epoxide ring and extends the carbon chain by two atoms, simultaneously introducing the hydroxyl group.

Multi-step convergent strategies involve the synthesis of separate fragments of the molecule, which are then combined in a later step. This approach can be highly efficient for complex molecules. arxiv.org For this compound, a convergent strategy might involve preparing a C2-synthon (like a vinyl or allyl group) attached to the 2-(trifluoromethyl)phenyl ring, followed by hydroboration-oxidation or other transformations to install the primary alcohol on the terminal carbon.

Innovative Synthetic Techniques and Catalysis

Modern organic synthesis heavily relies on catalytic methods to improve efficiency, selectivity, and sustainability. The synthesis of this compound and its precursors can benefit significantly from innovative catalytic techniques, including cross-coupling reactions and catalytic hydrogenation.

Application of Cross-Coupling Reactions (e.g., Mizoroki–Heck) in Related Precursor Synthesis

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. nih.govnih.gov The Mizoroki–Heck reaction, for example, can be used to couple an aryl halide with an alkene. nih.govwiley-vch.de In a synthetic route towards a precursor of this compound, 1-bromo-2-(trifluoromethyl)benzene could be coupled with an alkene like acrolein diethyl acetal. This reaction would form the carbon skeleton of the desired propanal precursor. nih.gov The acetal group serves as a protected aldehyde, which can be deprotected later to yield 3-(2-(trifluoromethyl)phenyl)propanal. This aldehyde can then be reduced to the target alcohol. nih.gov

The general catalytic cycle for the Mizoroki-Heck reaction involves the oxidative addition of the aryl halide to a Pd(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination to release the product and regenerate the catalyst. wiley-vch.de

Table 2: Mizoroki-Heck Reaction for Precursor Synthesis

| Aryl Halide | Alkene | Catalyst System | Product (after hydrolysis) | Reference |

|---|---|---|---|---|

| 1-Bromo-3-(trifluoromethyl)benzene | Acrolein diethyl acetal | Pd(OAc)₂, nBu₄NOAc | 3-(3-(Trifluoromethyl)phenyl)propanal | nih.gov |

This table illustrates the reaction for the 3-isomer, a methodology directly applicable to the synthesis of the 2-isomer.

Catalytic Hydrogenation and Other Metal-Mediated Transformations

Catalytic hydrogenation is a widely used method for the reduction of unsaturated bonds, such as alkenes and alkynes. researchgate.net This technique is crucial when synthetic strategies yield unsaturated precursors. For instance, if a precursor like 3-(2-(trifluoromethyl)phenyl)prop-2-en-1-ol (an allylic alcohol) or 3-(2-(trifluoromethyl)phenyl)prop-2-yn-1-ol (a propargyl alcohol) is synthesized, catalytic hydrogenation over a metal catalyst like palladium on carbon (Pd/C) can be used to saturate the double or triple bond to afford the final propanol. chemicalbook.com

The reaction involves the addition of hydrogen across the unsaturated bond, mediated by the surface of the metal catalyst. Conditions such as temperature, pressure, and choice of catalyst can be optimized to ensure complete reduction and high yields. chemicalbook.commdpi.com

Table 3: Catalytic Hydrogenation of Unsaturated Precursors

| Unsaturated Precursor | Catalyst | Conditions | Product | Reference |

|---|---|---|---|---|

| 3-(3-(Trifluoromethyl)phenyl)propargyl alcohol | 10% Pd/C | H₂, 42-45°C, 5 bar | 3-(3-(Trifluoromethyl)phenyl)propan-1-ol | chemicalbook.com |

| 3-(3-(Trifluoromethyl)cinnamic acid derivative | 5% Pd/C | H₂, 0-5°C, 1 kg/cm² pressure | 3-(3-(Trifluoromethyl)phenyl)propanoic acid derivative |

This table shows examples for the related 3-isomer, demonstrating the applicability of catalytic hydrogenation.

Stereoselective Synthesis of Chiral Derivatives

While this compound itself is achiral, the synthetic methodologies can be adapted to produce chiral derivatives, which are often required for pharmaceutical applications. Stereoselective synthesis aims to produce a single enantiomer or diastereomer of a chiral molecule. nih.gov

One major approach is the asymmetric reduction of a prochiral ketone precursor. For example, the reduction of a ketone such as 1-(2-(trifluoromethyl)phenyl)propan-2-one would generate a chiral secondary alcohol. Using chiral catalysts or reducing agents, such as those derived from BINAP ligands or chiral oxazaborolidines, can lead to the formation of one enantiomer in excess. ccsenet.orgresearchgate.net Asymmetric catalytic hydrogenation of unsaturated precursors containing a prochiral double bond is another powerful technique to install stereocenters with high enantioselectivity. ccsenet.orgresearchgate.net These methods are crucial for accessing optically active building blocks for more complex drug molecules. nih.gov

Considerations for Scalable and Sustainable Synthesis

For the industrial-scale synthesis of this compound, several factors must be considered to ensure the process is both scalable and sustainable. These considerations align with the core principles of green chemistry, aiming to reduce waste, use less hazardous materials, and improve energy efficiency.

Atom Economy and Feedstock Selection: A primary goal in sustainable synthesis is to maximize atom economy, ensuring that the maximum number of atoms from the reactants are incorporated into the final product. The choice of starting materials is critical. Potential scalable routes could involve the hydrogenation of cinnamaldehyde or cinnamic acid derivatives substituted with a 2-(trifluoromethyl)phenyl group. Utilizing renewable feedstocks, if chemically feasible, would significantly enhance the sustainability of the process.

Catalysis and Reaction Conditions: The transition from laboratory-scale to industrial production necessitates the use of robust and efficient catalytic systems.

Heterogeneous Catalysts: For hydrogenation or reduction steps, employing heterogeneous catalysts (e.g., palladium on carbon, platinum on alumina) is preferable. These catalysts are easily separated from the reaction mixture, allowing for recycling and minimizing metal leaching into the product. This contrasts with homogeneous catalysts which can be more difficult to recover.

Energy Efficiency: Developing processes that operate at or near ambient temperature and pressure reduces energy consumption. This might involve using highly active catalysts or exploring alternative energy sources like microwave irradiation, which can sometimes accelerate reaction rates and reduce reaction times.

Solvent Selection: The choice of solvent is a key aspect of sustainable synthesis. Ideal solvents should be non-toxic, biodegradable, and recyclable. Green solvents such as water, supercritical fluids (like CO₂), or bio-derived solvents (e.g., 2-methyltetrahydrofuran) are preferred over traditional volatile organic compounds (VOCs) like dichloromethane or toluene. Solvent-free reaction conditions represent the most sustainable option where possible.

The following table outlines key considerations for a sustainable synthetic approach.

| Principle of Green Chemistry | Application to Synthesis of this compound |

| Waste Prevention | Utilize high-yield reactions; employ continuous flow processes to minimize side reactions and byproducts. |

| Atom Economy | Select synthetic routes that incorporate the maximum amount of starting materials into the final product. |

| Less Hazardous Synthesis | Avoid toxic reagents and solvents; substitute with safer alternatives. |

| Safer Solvents & Auxiliaries | Replace volatile organic compounds with water, bio-solvents, or conduct reactions under solvent-free conditions. |

| Energy Efficiency | Use highly active catalysts to enable lower reaction temperatures and pressures; explore microwave-assisted synthesis. |

| Catalysis | Prefer heterogeneous catalysts over stoichiometric reagents for ease of separation and recyclability. |

Purification and Isolation Strategies for Synthetic Intermediates and Products

The purification and isolation of this compound and its synthetic intermediates are crucial for obtaining a final product of high purity, particularly for pharmaceutical applications. The strategies employed must be efficient, scalable, and environmentally conscious.

Initial Work-up and Extraction: Following the synthesis, the initial step typically involves quenching the reaction and separating the crude product from the reaction mixture. This often includes liquid-liquid extraction. To improve the sustainability of this step, traditional hazardous solvents should be replaced with greener alternatives. For instance, heptane can be a substitute for hexane, and 2-methyltetrahydrofuran (2-MeTHF) can replace tetrahydrofuran (THF). The use of brine washes can help to remove water-soluble impurities and break up emulsions.

Crystallization and Recrystallization: If the target compound or its intermediates are solid, crystallization is a highly effective and scalable purification method. This technique can provide a product of very high purity by carefully selecting a suitable solvent system in which the compound has high solubility at elevated temperatures and low solubility at cooler temperatures. The choice of solvent is critical and should align with green chemistry principles.

Distillation: For liquid products such as this compound, vacuum distillation is a primary method for purification. This technique separates compounds based on differences in their boiling points. Performing the distillation under reduced pressure allows the substance to boil at a lower temperature, preventing thermal degradation of the compound. Fractional distillation can be employed for separating mixtures of liquids with close boiling points.

Chromatography: While highly effective, traditional column chromatography using large volumes of silica gel and organic solvents is often not sustainable or cost-effective for large-scale production. However, alternative chromatographic techniques can be considered:

Supercritical Fluid Chromatography (SFC): This technique uses supercritical CO₂ as the mobile phase, often with a small amount of a co-solvent like methanol. It is a much greener alternative to traditional high-performance liquid chromatography (HPLC) as it significantly reduces the use of organic solvents.

Simulated Moving Bed (SMB) Chromatography: This is a continuous chromatographic process that is more efficient and uses less solvent than batch chromatography, making it suitable for large-scale purifications.

The table below summarizes common purification techniques and their scalability.

| Purification Technique | Applicability | Scalability & Sustainability Considerations |

| Liquid-Liquid Extraction | Initial work-up for crude product isolation. | Scalable. Sustainability is improved by using green solvents and minimizing solvent volumes. |

| Crystallization | Purification of solid intermediates or final products. | Highly scalable and can be very sustainable if appropriate solvents are chosen. Often provides high purity. |

| Vacuum Distillation | Purification of liquid products like the target compound. | Very scalable and efficient for thermally stable liquids. Energy-intensive but avoids the use of other materials like solvents. |

| Column Chromatography | High-purity applications, removal of closely related impurities. | Traditional methods are not easily scalable or sustainable. Alternatives like SFC or SMB are better for industrial scale. |

By carefully selecting and optimizing these purification strategies, it is possible to isolate this compound and its intermediates at the required purity while adhering to the principles of scalable and sustainable manufacturing.

Role As a Key Synthetic Intermediate and Building Block in Organic Chemistry

Precursor in Pharmaceutical Active Pharmaceutical Ingredient (API) Synthesis

The compound's structure is particularly advantageous in the field of medicinal chemistry, where it serves as a cornerstone for the synthesis of various APIs.

Intermediate in the Synthesis of Cinacalcet and Related Analogues

One of the most prominent applications of 3-(2-(Trifluoromethyl)phenyl)propan-1-ol is its role as a key intermediate in the manufacturing of Cinacalcet. researchgate.netgoogle.com Cinacalcet is a calcimimetic agent used to treat secondary hyperparathyroidism in patients with chronic kidney disease and hypercalcemia in patients with parathyroid carcinoma. nih.govnih.gov

The synthesis of Cinacalcet typically involves the conversion of this compound to its corresponding aldehyde, 3-(2-(trifluoromethyl)phenyl)propanal. researchgate.netnih.gov This aldehyde then undergoes reductive amination with (R)-1-(1-naphthyl)ethylamine to yield the final Cinacalcet molecule. nih.govresearchgate.net Various synthetic routes have been developed to optimize this process, often starting from precursors like 3-(trifluoromethyl)benzaldehyde. google.com One patented method describes a two-step process: a Wittig reaction to form an unsaturated alcohol, followed by catalytic hydrogenation to yield this compound. google.com

Table 1: Key Transformations in Cinacalcet Synthesis Involving the Propanol (B110389) Intermediate

| Step | Reactant(s) | Key Reagent(s) | Product | Reference |

|---|---|---|---|---|

| Oxidation | This compound | Oxidizing agent (e.g., PCC, Swern) | 3-(2-(Trifluoromethyl)phenyl)propanal | researchgate.netnih.gov |

Building Block for Neuroprotective Agents and CNS-Active Compounds

The structural motif of a phenylpropanolamine is found in many centrally active compounds. While direct evidence for this compound in marketed neuroprotective drugs is limited, its analogs and derivatives are of significant interest in this area. chemimpex.com For instance, research into neuroprotective agents for conditions like ischemic stroke has explored various substituted propanolamine (B44665) derivatives. nih.gov The lipophilic nature of the trifluoromethyl group can enhance a molecule's ability to cross the blood-brain barrier, a critical property for CNS-active drugs. mdpi.com The core structure provided by this building block is therefore a valuable starting point for the synthesis of new chemical entities targeting neurological disorders. chemimpex.com

Utility in the Construction of Fluorinated Drug Candidates

The introduction of fluorine, and particularly the trifluoromethyl group, into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. mdpi.compsu.edu The trifluoromethyl group is a bioisostere for other groups like chlorine and can significantly alter the electronic properties of a molecule, often leading to improved pharmacological profiles. mdpi.com

This compound serves as a ready-made scaffold containing this crucial functional group. chemimpex.comtcichemicals.com Its use allows chemists to bypass the often challenging steps of introducing a -CF3 group late in a synthetic sequence. researchgate.net This makes it a valuable building block for creating libraries of fluorinated compounds for drug discovery programs, accelerating the development of new therapeutics for a wide range of diseases. mdpi.comnih.gov The presence of the trifluoromethyl group has been shown to improve the efficacy of drugs in various classes, from antidepressants like Fluoxetine to cancer therapies like Sorafenib. mdpi.com

Versatile Building Block in Agrochemical Development

The beneficial properties that the trifluoromethyl group imparts to pharmaceuticals are also highly desirable in the agrochemical sector. chemimpex.comsciencedaily.com This functional group can increase the potency and metabolic stability of pesticides and herbicides, leading to more effective and potentially more environmentally benign crop protection solutions. sciencedaily.com The chemical framework of this compound can be incorporated into novel active ingredients for agrochemicals, leveraging its unique combination of a reactive alcohol handle and a stable, lipophilic trifluoromethyl-substituted aromatic ring. chemimpex.com

Application in Advanced Materials Science and Polymer Chemistry

In materials science, fluorinated compounds are prized for their unique properties, including high thermal stability, chemical resistance, and low surface energy. This compound can serve as a monomer or a precursor to monomers for the synthesis of specialized polymers and advanced materials. chemimpex.com The incorporation of the trifluoromethylphenyl moiety can enhance the durability and resistance of materials to environmental factors, making them suitable for high-performance coatings, specialty polymers, and other advanced applications. chemimpex.com

General Utility in the Construction of Complex Organic Molecules

Beyond its specific applications in pharmaceuticals and agrochemicals, this compound is a versatile tool for organic chemists. The primary alcohol can be readily converted into a wide array of other functional groups, such as aldehydes, carboxylic acids, esters, and amines. This functional group flexibility, combined with the stable and influential trifluoromethyl-substituted aromatic ring, allows for its use in the synthesis of a diverse range of complex molecular architectures. chemimpex.comnih.gov It is a valuable starting material in multi-step syntheses where precise control over molecular structure and properties is essential. researchgate.net

This compound stands out as a pivotal synthetic intermediate. Its primary role in the production of the API Cinacalcet highlights its industrial importance. Furthermore, its utility as a building block for creating novel fluorinated compounds ensures its continued relevance in the discovery and development of new pharmaceuticals, agrochemicals, and advanced materials. The unique combination of a reactive alcohol and a trifluoromethyl-functionalized aromatic core provides chemists with a powerful and versatile platform for molecular construction.

Medicinal Chemistry and Pharmacological Investigations

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental to elucidating how specific parts of a molecule contribute to its biological effects. For derivatives of 3-(2-(trifluoromethyl)phenyl)propan-1-ol, SAR investigations have concentrated on the trifluoromethyl group, substitutions on the phenyl ring, and modifications to the propanol (B110389) side chain.

The trifluoromethyl (-CF3) group is a cornerstone of modern medicinal chemistry, prized for its ability to modulate a molecule's physicochemical properties. mdpi.comnih.gov Its incorporation into a drug candidate is a strategic decision aimed at enhancing potency, selectivity, and pharmacokinetic performance. mdpi.comwechemglobal.com

The biological activity of a molecule is significantly influenced by its electronic and steric properties, and the trifluoromethyl group exerts a powerful effect on both.

Electronic Effects : The -CF3 group is a potent electron-withdrawing group due to the high electronegativity of its three fluorine atoms. mdpi.comresearchgate.netresearchgate.net This strong inductive effect can alter the electron distribution across the entire molecule, influencing how it interacts with biological targets. By modifying the electronic nature of the aromatic ring, the -CF3 group can enhance electrostatic interactions or hydrogen bonding with receptor sites. mdpi.comresearchgate.net Quantum mechanics/molecular mechanics (QM/MM) calculations have shown that the energy gains from substituting a methyl group with a trifluoromethyl group are often driven by favorable changes in electrostatic energy. acs.orgacs.org

| Property | Hydrogen (H) | Methyl (CH₃) | Chlorine (Cl) | Trifluoromethyl (CF₃) |

|---|---|---|---|---|

| van der Waals Radius (Å) | 1.20 | 2.00 | 1.75 | 2.70 |

| Electronegativity (Pauling Scale) | 2.20 | 2.55 (Carbon) | 3.16 | 4.00 (Fluorine) |

| Electronic Effect | Neutral | Weakly Donating | Inductively Withdrawing, Resonance Donating | Strongly Withdrawing |

A key function of the trifluoromethyl group in drug design is its ability to increase lipophilicity, which is the affinity of a molecule for a lipid-like environment.

Lipophilicity : The -CF3 group is one of the most lipophilic substituents used in medicinal chemistry, with a Hansch π parameter (a measure of lipophilicity) of +0.88. mdpi.com This enhanced lipophilicity can improve a compound's absorption and distribution characteristics, including its ability to cross cellular membranes. nih.govmdpi.com

Cellular Permeability : By increasing a molecule's lipid solubility, the -CF3 group often improves its permeability across biological barriers such as the intestinal wall and the blood-brain barrier. mdpi.com This is a critical factor for the bioavailability and efficacy of many drugs, particularly those targeting the central nervous system. mdpi.com However, the effect can be context-dependent. Studies on aliphatic alcohols have shown that the position of the -CF3 group is crucial; trifluorination in the alpha-position to a functional group strongly enhances lipophilicity, while the effect is minimal in the beta and gamma positions. nih.gov

| Compound | Position of -CF₃ | Effect on Lipophilicity |

|---|---|---|

| α-(Trifluoromethyl) Alcohols | Alpha (α) | Strongly enhanced |

| β-(Trifluoromethyl) Alcohols | Beta (β) | Barely measurable enhancement |

| γ-(Trifluoromethyl) Alcohols | Gamma (γ) | Barely measurable enhancement |

| δ/ε-(Trifluoromethyl) Alcohols | Delta (δ) / Epsilon (ε) | Considerably more hydrophilic |

Data adapted from a study on the partition coefficients of trifluoromethylated aliphatic alcohols. nih.gov

One of the most significant advantages of incorporating a trifluoromethyl group is the enhancement of metabolic stability.

Blocking Metabolic Hotspots : The carbon-fluorine bond is exceptionally strong, making the -CF3 group highly resistant to enzymatic cleavage. mdpi.comresearchgate.net When a -CF3 group replaces a metabolically vulnerable hydrogen atom or methyl group, it can effectively block oxidation by cytochrome P450 (CYP450) enzymes, which are major players in drug metabolism. mdpi.comnih.gov

Deactivation of Adjacent Sites : The strong electron-withdrawing nature of the -CF3 group can deactivate neighboring C-H bonds, making them less susceptible to enzymatic hydroxylation. mdpi.comresearchgate.net Research on picornavirus inhibitors demonstrated that a trifluoromethyl substitution can provide a "global" protective effect, reducing metabolism not only at the site of substitution but also at other positions within the molecule. nih.gov This increased stability leads to a longer biological half-life, which can allow for less frequent dosing. mdpi.com

The biological activity of the core structure can be fine-tuned by altering substituents on the phenyl ring and modifying the propanol chain.

Phenyl Ring Substitutions : The nature and position of other substituents on the phenyl ring can dramatically alter the compound's reactivity and biological profile. lumenlearning.com Electron-donating groups (e.g., -OCH3, -OH) generally activate the ring, making it more electron-rich, while electron-withdrawing groups (e.g., -NO2) deactivate it. libretexts.orglibretexts.org The position of these groups (ortho, meta, para) also directs further chemical reactions and influences how the molecule fits into a receptor's binding site. lumenlearning.com For instance, in a series of pyrazole (B372694) nucleosides, the anticancer activity was highly dependent on the position of fluoro and trifluoromethyl substituents on the phenyl ring. nih.gov

Propanol Chain Modifications : The three-carbon propanol chain acts as a flexible linker between the substituted phenyl ring and the terminal hydroxyl group. Altering its length or rigidity can significantly impact binding affinity by changing the distance and orientation to the target. The terminal hydroxyl group is a critical functional handle; it can participate in hydrogen bonding with a receptor and is the site of chemical modification in the synthesis of derivatives like Cinacalcet. nih.gov

Computational chemistry provides powerful tools to rationalize and predict the SAR of compounds like this compound.

Influence of the Trifluoromethyl Moiety on Biological Activity

Pharmacological and Biological Activities of this compound Scaffolds and Derivatives

The trifluoromethylphenyl scaffold is a recurring feature in the design of novel antimicrobial and antitubercular agents. While research on this compound itself is limited in this context, numerous studies have demonstrated the potent activity of its structural analogs and derivatives.

Derivatives of N-(trifluoromethyl)phenyl substituted pyrazoles have been synthesized and evaluated as potent antimicrobial agents against several strains of antibiotic-resistant Gram-positive bacteria. nih.govnih.gov These compounds have shown efficacy in inhibiting the growth of methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis, including in biofilm contexts. nih.govnih.govrsc.org For instance, certain trifluoromethyl-substituted pyrazole derivatives exhibited minimum inhibitory concentration (MIC) values as low as 3.12 μg/mL against MRSA strains. nih.govrsc.org The mechanism of action for these compounds appears to be broad, suggesting they target pathways that have a global effect on bacterial cell function. nih.gov

In the realm of antituberculosis research, various scaffolds incorporating the trifluoromethylphenyl moiety have been investigated. For example, a series of trifluoromethyl pyrimidinone compounds were identified through a whole-cell screen against Mycobacterium tuberculosis (M. tuberculosis). nih.gov Several of these compounds displayed significant potency, with one of the most promising molecules exhibiting a minimum inhibitory concentration (MIC) of 4.9 μM and no significant cytotoxicity. nih.gov Additionally, hybrid molecules containing a lipophilic 3-trifluoromethylphenyl moiety have shown effective inhibition of M. tuberculosis H37Ra growth, with MIC values below 3.80 μM. researchgate.net Quinoxaline derivatives featuring a trifluoromethyl group have also been noted for their antimycobacterial activity. mdpi.com Furthermore, a study on amides derived from 3-(trifluoromethyl)-4-(piperazinylmethyl)aniline revealed that some of these compounds possess antitubercular activity, although they also showed significant cytotoxicity. nih.gov Phenyl pyrazole scaffolds have also been identified as having activity against intracellular M. tuberculosis. frontiersin.org

| Compound Class | Organism | Activity (MIC) | Reference |

|---|---|---|---|

| N-(trifluoromethyl)phenyl substituted pyrazoles | MRSA | As low as 3.12 µg/mL | nih.govrsc.org |

| Trifluoromethyl pyrimidinones | M. tuberculosis | 4.9 µM | nih.gov |

| 3-Trifluoromethylphenyl hybrid molecules | M. tuberculosis H37Ra | < 3.80 µM | researchgate.net |

The trifluoromethylphenyl scaffold has been explored for its potential in developing agents with neuroprotective properties and for interactions with the central nervous system. A key metabolite of the drug triflusal, 2-hydroxy-4-(trifluoromethyl)benzoic acid (HTB), has demonstrated significant neuroprotective effects in models of ischemic brain injury. nih.gov HTB was found to suppress microglial activation, reduce the expression of proinflammatory cytokines, and inhibit NMDA-induced neuronal cell death, indicating multimodal neuroprotective actions. nih.gov

Furthermore, N-propargylamines, which are synthetic scaffolds for bioactive molecules, have been incorporated into structures with neuroprotective potential. nih.gov Chiral 1,2-amino alcohols and 1,2-diamines derived from these scaffolds have shown the ability to reduce neuronal damage induced by toxins like rotenone (B1679576) and oligomycin (B223565) A. nih.gov The N-propargylamine moiety itself is present in drugs with neuroprotective properties used for CNS diseases. nih.gov While not direct derivatives of this compound, these findings highlight the potential of related structures in neuropharmacology.

Derivatives containing the trifluoromethylphenyl moiety have been investigated for their ability to inhibit various enzymes. A series of heterocyclic derivatives of 3-substituted-1,1,1-trifluoro-2-propanones were found to be inhibitors of several esterolytic enzymes, including insect juvenile hormone esterase and acetylcholinesterase. nih.gov

In the context of Alzheimer's disease research, novel 1,2,4-triazole (B32235) derivatives bearing an azinane moiety have been synthesized and evaluated for their inhibitory potential against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov

The trifluoromethylphenyl scaffold is a feature in several compounds investigated for their anticancer properties. A series of N-(4-(substituted)-3-(trifluoromethyl) phenyl) isobutyramides and their N-ethyl analogs, which are derivatives of flutamide, have been synthesized and tested for their inhibitory potential on various human cancer cell lines, including liver, breast, and leukemia cells. nih.gov Some of these compounds showed higher inhibitory activity on the viability of leukemia (HL-60) cells than the standard drug methotrexate. nih.gov

Furthermore, new 5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives have been synthesized and evaluated for their antiproliferative activity against several human cancer cell lines. nih.gov One of the most active compounds, 7-Chloro-3-phenyl-5-(trifluoromethyl) nih.govresearchgate.netthiazolo[4,5-d]pyrimidine-2(3H)-thione, demonstrated a significant cytotoxic effect on both melanotic and amelanotic melanoma cell lines. nih.gov

| Compound Class | Cancer Cell Line | Activity | Reference |

|---|---|---|---|

| N-(4-(substituted)-3-(trifluoromethyl) phenyl) isobutyramides | HL-60 (Leukemia) | Higher inhibition than methotrexate | nih.gov |

| 7-Chloro-3-phenyl-5-(trifluoromethyl) nih.govresearchgate.netthiazolo[4,5-d]pyrimidine-2(3H)-thione | Melanoma | Significant cytotoxic effect | nih.gov |

Phenylpropanoid structures are known for their anti-inflammatory and analgesic properties. nih.gov Derivatives of 3-phenylpropionic acid have shown significant local analgesic and anti-inflammatory activity. nih.gov For example, 3-[3-(phenyl)-1,2,4-oxadiazol-5-yl] propionic acid demonstrated dose-dependent inhibition of acetic acid-induced writhing in mice. nih.gov

In the context of trifluoromethylphenyl derivatives, optically active stereoisomers of 3-(p-trifluoromethyl-phenyl)-2-biphenylyl-3-hydroxypropionic acid have been synthesized and subjected to preliminary assays for anti-inflammatory activity. nih.gov Additionally, a series of 4-[4-chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol (TFMP) derivatives were synthesized and showed potent analgesic efficacy in the hot plate method, a model for centrally mediated pain. researchgate.net Some of these compounds exhibited a long duration of action. researchgate.net The analgesic effects of eugenol, a phenylpropanoid, are thought to be mediated through the capsaicin (B1668287) receptor. nih.gov The structural similarities of these compounds to the this compound scaffold suggest a promising area for the development of new anti-inflammatory and analgesic drugs. researchgate.netnih.gov

CFTR Potentiation: The cystic fibrosis transmembrane conductance regulator (CFTR) is an ion channel, and its dysfunction leads to cystic fibrosis. nih.gov Small molecules known as potentiators can enhance the function of mutated CFTR. mdpi.comclinpgx.orgnih.gov While no direct studies on this compound for CFTR potentiation were found, the development of CFTR modulators is an active area of research, and compounds with complex heterocyclic structures have been identified as effective potentiators. mdpi.comresearchgate.net

CETP Inhibition: Cholesteryl ester transfer protein (CETP) is involved in cholesterol transport, and its inhibition is a therapeutic strategy for cardiovascular diseases. nih.govzuj.edu.jonajah.edu Several classes of compounds containing the trifluoromethylphenyl moiety have been developed as CETP inhibitors. Trifluoromethylated aryl sulfonamides have been synthesized and shown to have high inhibitory activity against CETP, with some compounds achieving 100% inhibition at a 10 μM concentration. nih.govzuj.edu.jo Another class of potent CETP inhibitors are trifluoro-oxoacetamido benzamides, which have demonstrated IC50 values in the nanomolar to low micromolar range. najah.edu

ATP Synthase Inhibition: ATP synthase is a crucial enzyme for cellular energy production and a target for various therapeutic agents. nih.govnih.govmdpi.com While direct inhibition by this compound has not been reported, related polyphenolic compounds like resveratrol (B1683913) are known to inhibit ATP synthase. mdpi.comresearchgate.net The trifluoromethyl group is a key feature in some antibacterial agents that are believed to target bacterial energy metabolism, suggesting a potential role for related scaffolds in ATP synthase inhibition. mdpi.comresearchgate.net

| Biological Pathway | Compound Class | Activity | Reference |

|---|---|---|---|

| CETP Inhibition | Trifluoromethylated aryl sulfonamides | Up to 100% inhibition at 10 µM | nih.govzuj.edu.jo |

| CETP Inhibition | Trifluoro-oxoacetamido benzamides | IC50 values from 7.16 x 10-8 µM to 1.24 µM | najah.edu |

Pharmacokinetics, Drug Metabolism, and Safety Considerations

The pharmacokinetic profile of a drug candidate, which encompasses its absorption, distribution, metabolism, and excretion (ADME), is a critical determinant of its therapeutic potential. The introduction of a trifluoromethyl (-CF3) group can profoundly influence these properties. mdpi.comnih.gov

Microsomal stability assays are a cornerstone of early drug discovery, utilized to predict the metabolic clearance of a compound by cytochrome P450 (CYP450) enzymes located in liver microsomes. A compound's resistance to metabolism in this assay often correlates with a longer half-life in vivo. The trifluoromethyl group is known for its high metabolic stability due to the strength of the carbon-fluorine bond. nih.gov This group can shield adjacent positions on the aromatic ring from metabolic attack by CYP450 enzymes. annualreviews.org

For this compound, the primary alcohol (-CH2OH) group represents a potential site for oxidation. However, the electron-withdrawing nature of the -CF3 group at the ortho position is expected to deactivate the aromatic ring, making it less susceptible to hydroxylation. annualreviews.org While direct experimental data for this specific isomer is scarce, the related compound, 3-[3-(trifluoromethyl)phenyl]-1-propanol, is noted for its chemical stability, a feature enhanced by the trifluoromethyl group. chemimpex.com It is anticipated that this compound would exhibit moderate to good microsomal stability, primarily being metabolized at the propanol side chain rather than the fluorinated ring.

In vitro hydrolysis is generally not a major clearance pathway for alcohols unless they are formulated as esters. Therefore, direct hydrolysis of the parent compound this compound is not expected to be a significant metabolic route.

The primary metabolic pathway anticipated for this compound is oxidation of the primary alcohol. This can occur in a stepwise manner:

Oxidation to an Aldehyde: The primary alcohol can be oxidized by alcohol dehydrogenases or CYP450 enzymes to form the corresponding aldehyde, 3-(2-(trifluoromethyl)phenyl)propanal .

Oxidation to a Carboxylic Acid: The aldehyde intermediate can be further and rapidly oxidized by aldehyde dehydrogenases to the carboxylic acid, 3-(2-(trifluoromethyl)phenyl)propanoic acid .

Aromatic hydroxylation is a less likely metabolic pathway due to the deactivating effect of the trifluoromethyl group. annualreviews.org Studies on similar phenylpropanoid structures confirm that side-chain oxidation is a common metabolic route. While specific metabolites for the 2-(trifluoromethyl) isomer have not been documented in available literature, the metabolism of the related 3-(3-trifluoromethyl)phenylpropanal, an intermediate in the synthesis of Cinacalcet, is known to proceed via reductive amination in synthetic pathways, highlighting the reactivity of these types of side chains. nih.gov

| Anticipated Metabolic Pathway | Potential Metabolite | Enzymes Involved |

| Primary Alcohol Oxidation | 3-(2-trifluoromethyl)phenyl)propanal | Alcohol Dehydrogenase, CYP450 |

| Aldehyde Oxidation | 3-(2-trifluoromethyl)phenyl)propanoic acid | Aldehyde Dehydrogenase |

This table represents predicted metabolic pathways based on general principles of drug metabolism.

For aromatic compounds, toxicity can be linked to the formation of reactive metabolites like quinones or quinoneimines, although the electron-withdrawing nature of the -CF3 group can reduce the likelihood of such formations. annualreviews.org General toxicity studies on aromatic compounds have shown that effects can range from membrane perturbation to more specific, irreversible cell damage. nih.gov While no specific in vitro or in vivo toxicity data for this compound are publicly available, hazard identification for the related meta-isomer, 3-(3-(trifluoromethyl)phenyl)propan-1-ol, indicates it may cause skin and serious eye irritation. nih.gov Any comprehensive evaluation would require a battery of tests, including assays for genotoxicity, cytotoxicity, and specific organ toxicity.

The trifluoromethyl group significantly influences how a molecule interacts with biological targets like proteins and enzymes. Its lipophilicity, which is greater than that of a methyl group, can enhance hydrophobic interactions within a protein's binding pocket. nih.govannualreviews.org Furthermore, its strong electron-withdrawing properties can modulate the acidity of nearby protons and influence hydrogen bonding capabilities. nih.gov

The phenylpropanol scaffold itself is found in many biologically active compounds. researchgate.net The specific biological targets of this compound are not defined in the literature. However, its structural relative, Cinacalcet [N-[(R)-1-(1-naphthyl)ethyl]-3-[3-(trifluoromethyl)phenyl]propan-1-amine], functions by allosteric activation of the calcium-sensing receptor, demonstrating that this general structure can interact powerfully with complex protein targets. nih.gov The trifluoromethylphenyl moiety in Cinacalcet is crucial for its activity. It is plausible that this compound could serve as a scaffold or fragment to interact with various receptors or enzymes, with the -CF3 group playing a key role in binding affinity and selectivity.

"Drug-likeness" refers to a qualitative assessment of a compound's properties, such as solubility, permeability, and metabolic stability, which predict its suitability as a drug candidate. The incorporation of fluorine or trifluoromethyl groups is a widely used strategy in lead optimization to enhance these properties. nih.govbohrium.com The -CF3 group can improve metabolic stability, increase lipophilicity to enhance membrane permeability, and increase binding affinity. nih.gov

This compound possesses features common in lead compounds: an aromatic ring for core interactions and a flexible alkyl chain with a functional group (alcohol) that can be modified to optimize potency and pharmacokinetics. For instance, the alcohol could be converted to an amine, ether, or ester to explore structure-activity relationships (SAR). The development of Cinacalcet from a 3-(3-trifluoromethylphenyl)propanal intermediate is a prime example of how this scaffold can be optimized into a successful drug. nih.gov The position of the -CF3 group is a critical factor in SAR studies; research on methcathinone (B1676376) analogs showed that moving a -CF3 group from the 4-position to the 2-position on the phenyl ring significantly altered its activity at monoamine transporters. nih.gov

| Property | Influence of the Trifluoromethyl Group | Relevance to Drug-Likeness |

| Metabolic Stability | High C-F bond strength resists metabolic attack. nih.gov | Increases biological half-life. |

| Lipophilicity | Increases lipophilicity compared to -H or -CH3. annualreviews.org | Can improve membrane permeability and cell uptake. |

| Binding Affinity | Can enhance hydrophobic and electrostatic interactions. nih.gov | May increase potency and selectivity for the target. |

| pKa Modification | Strong electron-withdrawing effect can lower the pKa of nearby functional groups. | Alters ionization state and potential for ionic interactions. |

High-Throughput Screening and Compound Library Development for Bioactive Agents

High-throughput screening (HTS) allows for the rapid testing of thousands to millions of compounds to identify "hits"—molecules that show activity against a specific biological target. nih.gov These hits serve as the starting point for drug discovery programs. Compound libraries for HTS are often designed for chemical diversity to cover a broad chemical space. criver.com

Molecules like this compound are valuable components of such libraries. The trifluoromethyl-substituted phenyl ring is a common motif in many FDA-approved drugs, making it a "privileged" scaffold in medicinal chemistry. mdpi.com Compound vendors and research institutions maintain large libraries, often numbering in the hundreds of thousands of molecules, that are used for HTS campaigns. thermofisher.comstanford.edu A compound such as this compound would likely be included in a diversity-oriented library due to its drug-like properties and the proven utility of its structural components in bioactive molecules. Its presence in a screening library provides an opportunity to discover novel biological activities that can be further pursued through lead optimization.

Analytical Methodologies and Research Characterization

Advanced Spectroscopic and Chromatographic Techniques for Compound Elucidation in Research

The definitive structural confirmation and purity assessment of "3-(2-(Trifluoromethyl)phenyl)propan-1-ol" are achieved through a combination of advanced spectroscopic and chromatographic techniques. While specific, detailed experimental data for the 2-isomer is not widely published in public literature, the characterization of its isomers, such as "3-(3-(Trifluoromethyl)phenyl)propan-1-ol," provides a clear indication of the methodologies used.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for elucidating the precise structure of organic molecules. For a compound like "this compound," several types of NMR experiments would be conducted:

¹H NMR (Proton NMR): This technique provides information about the number and environment of hydrogen atoms in the molecule.

¹³C NMR (Carbon-13 NMR): This reveals the number and types of carbon atoms present.

¹⁹F NMR (Fluorine-19 NMR): This is particularly important for fluorinated compounds, providing a distinct signal for the trifluoromethyl (CF₃) group.

While a specific spectrum for the 2-isomer is not available, the expected ¹H NMR signals would correspond to the protons on the propyl chain and the aromatic ring. The chemical shifts would be influenced by the electron-withdrawing trifluoromethyl group at the ortho position.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern. For "this compound," with a molecular formula of C₁₀H₁₁F₃O, the expected molecular weight is approximately 204.19 g/mol . nih.gov Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique for the analysis of such compounds. The fragmentation pattern in the mass spectrum would show characteristic losses, such as the loss of water from the alcohol group or fragmentation of the propyl chain and the phenyl ring. docbrown.info

Chromatographic Techniques:

Gas Chromatography (GC): GC is used to assess the purity of the compound. A highly pure sample will show a single major peak. Purity levels for commercially available standards are often greater than 98%. chemimpex.com

High-Performance Liquid Chromatography (HPLC): HPLC is another critical technique for purity assessment and is widely used in the pharmaceutical industry for the analysis of drug substances and impurities.

The table below summarizes the key analytical techniques and expected findings for the characterization of "this compound."

| Analytical Technique | Purpose | Expected Observations |

| ¹H NMR | Structural Elucidation (Proton framework) | Signals corresponding to aromatic and aliphatic protons, with chemical shifts influenced by the -CF₃ group. |

| ¹³C NMR | Structural Elucidation (Carbon skeleton) | Signals for each unique carbon atom in the molecule. |

| ¹⁹F NMR | Structural Elucidation (Fluorine presence) | A distinct signal confirming the presence of the trifluoromethyl group. |

| Mass Spectrometry (MS) | Molecular Weight and Structure | A molecular ion peak corresponding to the compound's molecular weight (~204.19 g/mol ) and a characteristic fragmentation pattern. |

| Gas Chromatography (GC) | Purity Assessment | A single major peak indicating high purity (typically >98%). |

| HPLC | Purity Assessment and Quantification | A primary peak for the main compound, allowing for accurate quantification and separation from potential impurities. |

Broader Scientific Applications and Future Research Directions

Exploration in Next-Generation Agrochemical Design for Enhanced Performance

The introduction of fluorine atoms into active molecules is a well-established strategy in the agrochemical industry to enhance the efficacy and stability of products. nih.gov Organofluorine compounds are integral to modern crop protection, with the trifluoromethyl group being a particularly prevalent feature in many successful pesticides. youtube.com This group can increase a molecule's metabolic stability and its ability to bind to target enzymes in pests.

While direct applications of 3-(2-(Trifluoromethyl)phenyl)propan-1-ol in commercial agrochemicals are not widely documented, its structural motifs are highly relevant. For instance, a related compound, 3-Amino-1-[2-(trifluoromethyl)phenyl]propan-1-ol, serves as an intermediate in the synthesis of Fipronil, a broad-spectrum insecticide. smolecule.com This highlights the value of the 2-(trifluoromethyl)phenyl fragment in creating potent agrochemicals. Future research could therefore focus on synthesizing derivatives of this compound to screen for novel herbicidal, fungicidal, or insecticidal activities, leveraging the known benefits of the trifluoromethyl group for enhanced performance and targeted action.

Innovations in Functional Polymer and Nanomaterial Development

Fluorinated compounds are at the heart of many advanced materials, including high-performance polymers and nanomaterials. wikipedia.org The presence of fluorine can bestow properties such as thermal stability, chemical resistance, and hydrophobicity (water repellency). Fluoropolymers like Polytetrafluoroethylene (Teflon) are known for their extreme durability and low-friction surfaces. wikipedia.org

The research potential for this compound in this area lies in its function as a monomer or modifying agent for new polymers. Although studies on its direct incorporation into polymers are limited, its structural isomer, 3-(3-(trifluoromethyl)phenyl)propan-1-ol, has been noted for its use in developing advanced materials such as specialized coatings and polymers. chemimpex.com The alcohol group on this compound provides a reactive site for polymerization reactions, allowing it to be potentially integrated into polyester (B1180765) or polyurethane chains. Such fluorinated polymers could exhibit unique surface properties or enhanced durability, opening avenues for new nanomaterials with tailored functionalities. nih.gov

Fundamental Studies in Organofluorine Chemistry and Trifluoromethylation Reactions

The compound this compound is a valuable substrate for fundamental studies in organofluorine chemistry. The carbon-fluorine bond is the strongest single bond in organic chemistry, and the trifluoromethyl group is highly electronegative, significantly influencing the molecule's reactivity. wikipedia.orgnih.gov The placement of the -CF3 group at the ortho position creates specific steric and electronic effects that are of keen interest to chemists studying reaction mechanisms.

The compound can be used to explore a variety of chemical transformations. For example, the alcohol group can undergo oxidation to form the corresponding aldehyde, 3-(2-(trifluoromethyl)phenyl)propanal, which is itself a useful synthetic intermediate. guidechem.com Furthermore, the molecule serves as a model for developing and understanding trifluoromethylation reactions—methods used to introduce -CF3 groups into organic molecules. orientjchem.org Studying the reactivity of this compound helps expand the toolkit of synthetic chemistry, enabling the creation of more complex and valuable fluorinated molecules. rsc.org

Advances in Computational Drug Design and Virtual Screening Methodologies

Modern drug discovery heavily relies on computational methods like virtual screening and molecular docking to identify potential new medicines from vast chemical libraries. nih.govnih.gov These in silico techniques predict how well a molecule might bind to a biological target, such as a protein involved in a disease, thereby accelerating the discovery process. journalirjpac.com

While specific computational studies centered on this compound are not prominent in the literature, its structural class is frequently included in the large databases used for virtual screening. For example, a screening of compounds for antibacterial activity identified a molecule containing a 4-trifluoromethylphenyl group as being particularly effective. mdpi.com This demonstrates that trifluoromethylphenyl scaffolds are recognized as important pharmacophores. As a commercially available compound, this compound and its virtual derivatives can be included in future screening campaigns to identify new leads for a wide range of diseases, serving as a starting point for the design of more potent and selective drugs.

Potential in Addressing Emerging Therapeutic Needs and Rare Diseases

One of the most significant areas of interest for trifluoromethylphenyl propanol (B110389) structures is in the synthesis of pharmaceuticals that address critical and unmet medical needs. The structural isomer, 3-(3-(trifluoromethyl)phenyl)propan-1-ol, is a well-established key intermediate in the manufacture of the drug Cinacalcet. nih.govnih.govcphi-online.com

Cinacalcet is a calcimimetic agent used to treat secondary hyperparathyroidism in patients with chronic kidney disease (CKD) on dialysis, a serious and growing health concern. nih.govdrugbank.com It is also the primary treatment for hypercalcemia (abnormally high calcium levels) in patients with parathyroid carcinoma, a rare form of cancer. nih.govdrugs.com By acting on the calcium-sensing receptor, Cinacalcet helps to control parathyroid hormone levels. drugbank.comdrugs.com The established role of the 3-isomer in producing a drug for a rare disease and a complication of CKD underscores the therapeutic potential of this class of compounds. Future research could explore whether derivatives of the 2-isomer, this compound, might yield analogues with different pharmacological profiles or improved efficacy, potentially leading to new treatments for these or other conditions.

Q & A

Q. What are the common synthetic routes for 3-(2-(trifluoromethyl)phenyl)propan-1-ol?

The compound is synthesized via nucleophilic substitution reactions. For example, (R)-(+)-1-(1-naphthyl)ethylamine reacts with activated derivatives (e.g., mesylate or tosylate) of 3-[3-(trifluoromethyl)phenyl]propan-1-ol under controlled conditions. Solvents like dichloromethane or ethanol and catalysts such as palladium on carbon are often employed to optimize yield and purity .

Q. How is the purity of this compound assessed in laboratory settings?

Analytical techniques include:

- High-Performance Liquid Chromatography (HPLC) : To quantify impurities and confirm retention time consistency.

- Thin-Layer Chromatography (TLC) : For rapid monitoring of reaction progress.

- Nuclear Magnetic Resonance (NMR) Spectroscopy : To verify structural integrity and detect stereochemical anomalies .

Advanced Research Questions

Q. What factors influence the stereochemical outcome during the synthesis of this compound derivatives?

Stereochemical control depends on:

- Chiral Catalysts : Use of enantioselective catalysts to favor specific stereoisomers.

- Reaction Temperature : Lower temperatures reduce racemization risks.

- Solvent Polarity : Polar aprotic solvents enhance stereochemical retention. Studies on structurally similar chiral alcohols, such as (2R,3R)-3-amino-1,1,1-trifluoro-3-phenyl-2-propanol, highlight the importance of these parameters in achieving enantiomeric excess .

Q. How does the position of the trifluoromethyl group on the phenyl ring affect the compound’s reactivity and biological activity?

- Ortho-Substitution (2-position) : Introduces steric hindrance, reducing enzymatic degradation but potentially limiting binding pocket accessibility.

- Para-Substitution (4-position) : Enhances electronic effects (e.g., electron-withdrawing) without steric interference, improving interaction with hydrophobic protein domains. Comparative studies of analogs, such as 3-[5-(trifluoromethyl)-1H-benzimidazol-2-yl]propan-1-ol, demonstrate that substitution patterns significantly alter pharmacokinetic profiles .

Q. What methodologies are recommended for resolving contradictions in biological activity data across studies involving this compound?

To address discrepancies:

- Standardized Assay Conditions : Ensure consistent pH, temperature, and solvent systems.

- Enantiomeric Purity Verification : Use chiral HPLC to rule out stereochemical variability.

- Computational Modeling : Predict binding modes using molecular docking to reconcile divergent experimental results. For example, inconsistencies in agrochemical efficacy studies were resolved by confirming enantiomeric ratios and re-evaluating under standardized bioassay protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.